

The Biological Activity of Metam-sodium and Its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Metam-sodium

Cat. No.: B121830

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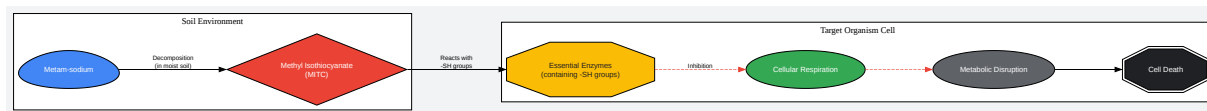
For Researchers, Scientists, and Drug Development Professionals

Metam-sodium (sodium N-methyldithiocarbamate) is a broad-spectrum biocide widely utilized in agriculture as a soil fumigant. Its potent biological activity extends to fungi, bacteria, nematodes, and weeds. This technical guide provides a comprehensive overview of the biological activities of **Metam-sodium** and its principal active derivative, methyl isothiocyanate (MITC), with a focus on quantitative efficacy, mechanisms of action, and detailed experimental methodologies.

Mechanism of Action

Metam-sodium itself is not the primary biocidal agent. Upon application in moist soil, it rapidly decomposes to form methyl isothiocyanate (MITC), a volatile and highly reactive compound.[1]
[2] This conversion is the critical step for its biological activity.

The primary mode of action of MITC involves its reaction with sulfhydryl groups (-SH) of amino acids, such as cysteine, which are essential components of many proteins and enzymes.[3] This interaction leads to the inactivation of vital enzymes, thereby disrupting cellular respiration and other critical metabolic processes, ultimately causing cell death.[3] Dithiocarbamates, the chemical class to which **Metam-sodium** belongs, are known to inhibit the mitochondrial respiratory chain, further contributing to cellular energy depletion.[3]



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Caption: Decomposition of **Metam-sodium** to MITC and its cellular mechanism of action.

Antimicrobial Activity

Metam-sodium, through the action of MITC, exhibits potent fungicidal and bactericidal properties, making it an effective soil sterilant.[4][5] It is used to control a wide range of soil-borne plant pathogenic fungi.[5]

Table 1: Fungicidal Efficacy of **Metam-sodium**

Target Fungus	Application Rate	Efficacy	Reference
Macrophomina phaseolina	467.3 L/ha	Significant reduction in soil populations	[6]
Macrophomina phaseolina	934.6 L/ha	Significant reduction in soil populations	[6]
Clubroot (Plasmodiophora brassicae)	0.4–1.6 mL/L soil	Reduced root hair infection and gall weight	[7]
Soil-borne fungi	50 g/m ² (as part of a triple fumigation)	Significant reduction in pathogenic fungi	[8]

Note: Efficacy can be influenced by soil type, moisture, temperature, and application method.

Herbicidal Activity

Metam-sodium is an effective pre-emergent herbicide, controlling a broad spectrum of weed species by inhibiting seed germination.[\[9\]](#)

Table 2: Herbicidal Efficacy of **Metam-sodium**

Weed Species	Application Rate	Control Efficacy (%)	Reference
Red rice (<i>Oryza sativa</i> var. <i>selvatica</i>)	300 l/ha	82 - 94	[10]
Red rice (<i>Oryza sativa</i> var. <i>selvatica</i>)	450 l/ha	92 - 100	[10]
Red rice (<i>Oryza sativa</i> var. <i>selvatica</i>)	600 l/ha	82 - 94	[10]
Echinochloa crus-galli	300 - 600 l/ha	Good, especially at higher rates	[10]
Prostrate knotweed	Not specified	Reduced seed viability	[11]
Common purslane	Not specified	Reduced seed viability	[11]
Pineappleweed (<i>Matricaria matricarioides</i>)	Not specified	Significant reduction	[9]
Lambsquarter (<i>Chenopodium album</i>)	Not specified	Significant reduction	[9]

Nematicidal Activity

Metam-sodium is widely used to control plant-parasitic nematodes. MITC is toxic to a wide range of nematode species.

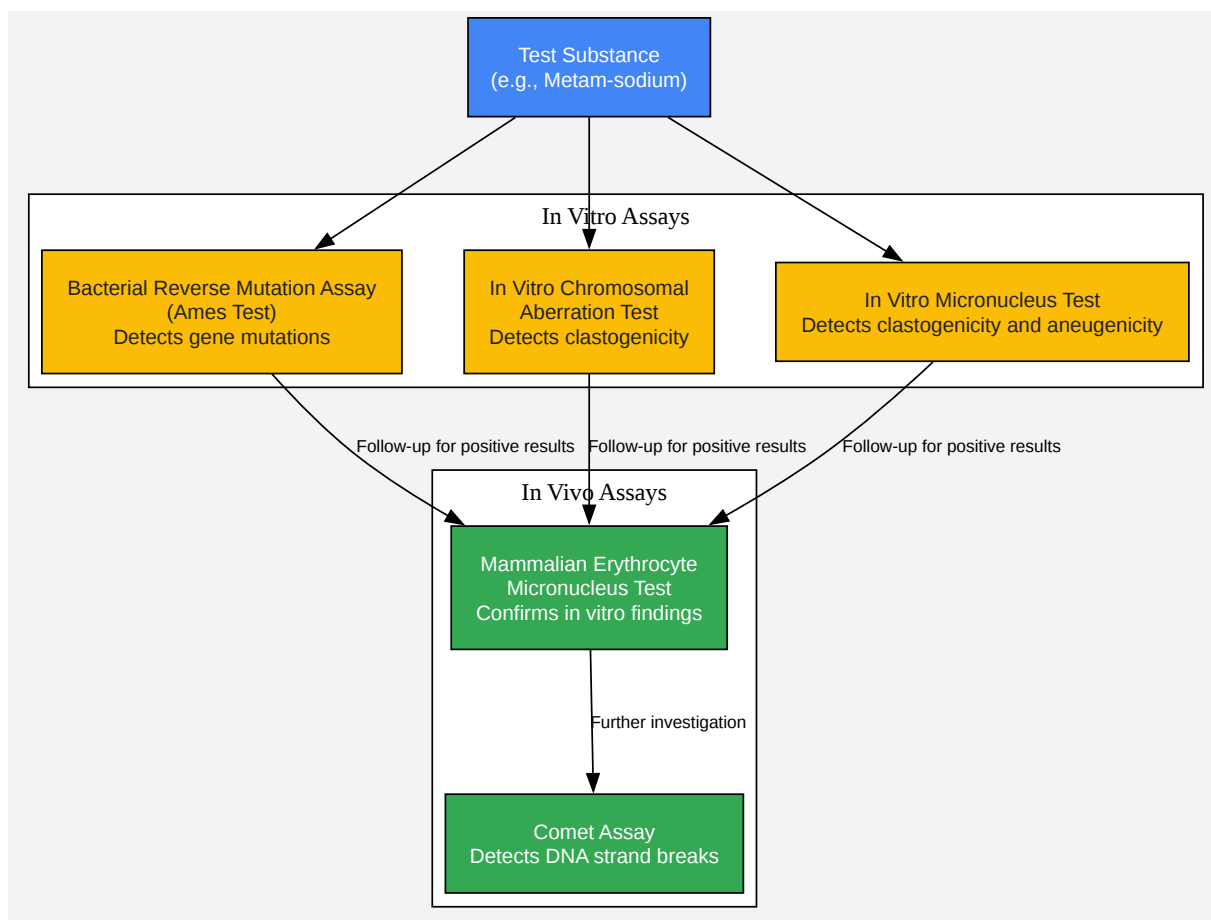
Table 3: Nematicidal Efficacy of **Metam-sodium**

Nematode Species	Application Rate	Efficacy	Reference
Columbia root knot nematode (Meloidogyne chitwoodi)	40 GPA	Did not significantly reduce tuber infection alone	[12]
Root-knot nematode	Not specified	Reduction in root galling	[13]

Genotoxicity and Other Toxicological Effects

Metam-sodium and its breakdown product MITC have been the subject of extensive toxicological evaluation.

- Genotoxicity: **Metam-sodium** has been shown to be a clastogen, meaning it can cause structural damage to chromosomes.[\[5\]](#) Standard genotoxicity assessments for pesticides often include a battery of tests to evaluate different endpoints.



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Caption: A typical workflow for genotoxicity assessment of a chemical substance.

- Acute Toxicity: **Metam-sodium** exhibits moderate to high acute toxicity. The oral LD50 in rats is reported to be between 450-820 mg/kg, and for albino mice, it is 146-280 mg/kg.[5]

- **Carcinogenicity:** The U.S. Environmental Protection Agency (EPA) has classified **Metam-sodium** as a probable human carcinogen (Group B2), based on studies showing an increased incidence of angiosarcomas in mice.[1]
- **Developmental and Reproductive Toxicity:** Studies in laboratory animals have indicated that **Metam-sodium** can cause birth defects and fetal death.[5] It is also considered a reproductive toxin, with studies showing a reduction in the number of surviving fetuses.[2]
- **Immunotoxicity:** Research has demonstrated that **Metam-sodium** can suppress the immune system, including reducing the size of the thymus and the activity of natural killer cells.[2]

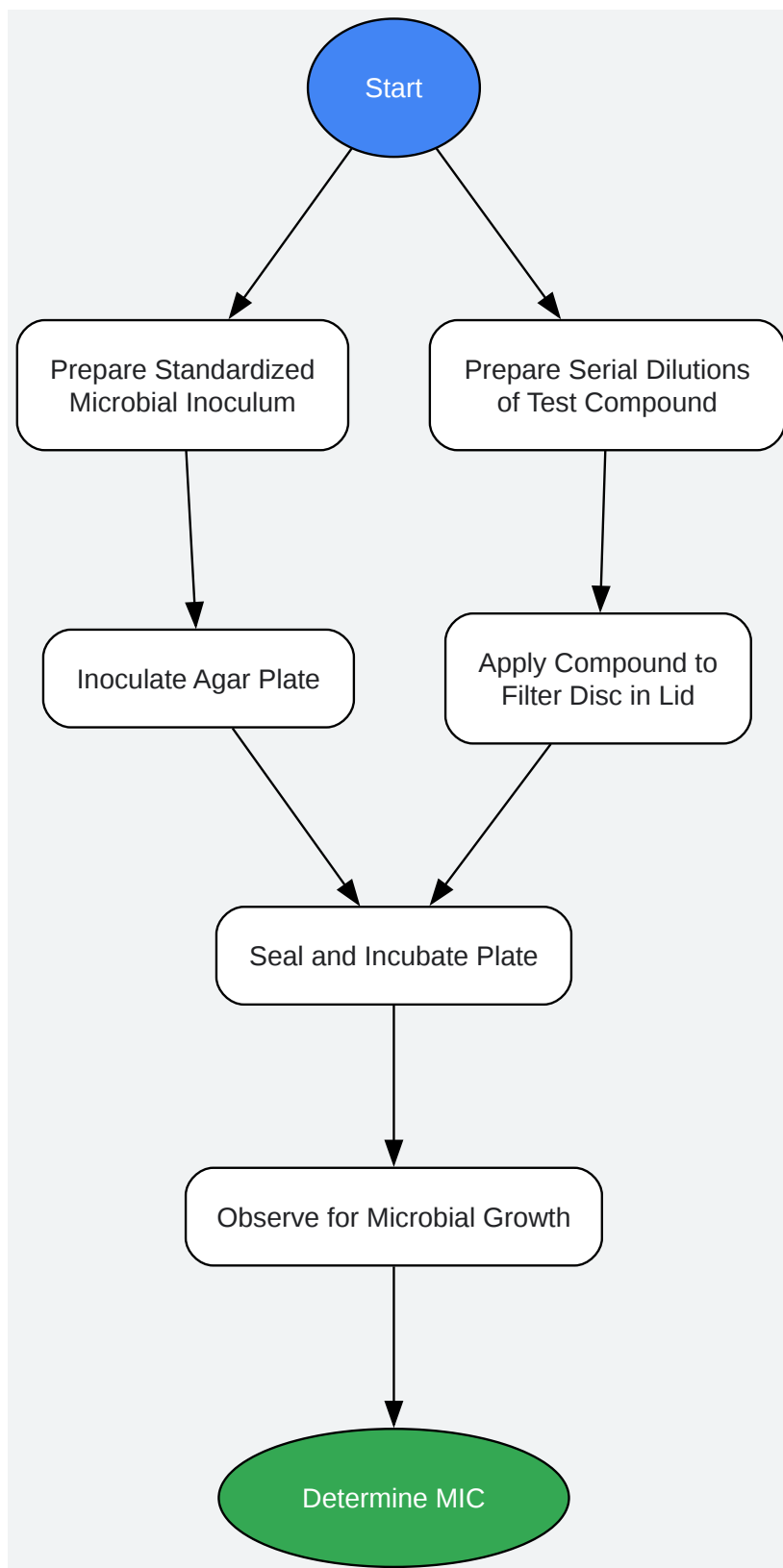
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Volatile Antimicrobial Agents

This protocol is adapted for volatile compounds like MITC, the active derivative of **Metam-sodium**.

- **Preparation of Test Organism:** Culture the target fungus or bacterium on an appropriate agar medium to obtain a fresh, pure culture. Prepare a standardized inoculum suspension in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.
- **Preparation of Test Compound:** Prepare a stock solution of **Metam-sodium** or MITC in a suitable solvent. Due to their volatility, subsequent dilutions should be prepared in a manner that minimizes evaporation.
- **Assay Setup (Vapor Phase Method):**
 - Inoculate the surface of an agar plate with the standardized microbial suspension.
 - Place a sterile filter paper disc in the center of the lid of the petri dish.
 - Apply a known volume of the test compound dilution to the filter paper disc.
 - Seal the petri dish with parafilm to create a closed environment.

- Incubate the plates under appropriate conditions (temperature and duration) for the test organism.
- Data Analysis: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism on the agar surface.



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Caption: Experimental workflow for determining the MIC of a volatile antimicrobial agent.

Herbicide Efficacy Bioassay (Phytotoxicity Test)

This protocol is used to assess the herbicidal activity of **Metam-sodium** on target weed species.

- **Soil Preparation:** Use a standardized soil mix or field soil. If using field soil, it should be sterilized to eliminate existing weed seeds and microorganisms that might interfere with the results.
- **Treatment Application:** Incorporate **Metam-sodium** into the soil at various application rates. A control group with no **Metam-sodium** treatment is essential.
- **Seed Sowing:** Sow a known number of seeds of the target weed species into the treated and control soil.
- **Incubation:** Place the pots in a controlled environment (growth chamber or greenhouse) with optimal conditions for seed germination and plant growth (light, temperature, humidity).
- **Data Collection:** After a predetermined period, assess the following parameters:
 - **Germination Rate:** Count the number of emerged seedlings in each pot.
 - **Phytotoxicity Symptoms:** Visually assess the seedlings for signs of injury, such as stunting, chlorosis (yellowing), necrosis (tissue death), and malformations.
 - **Biomass:** Harvest the above-ground plant material, dry it in an oven, and measure the dry weight.
- **Data Analysis:** Compare the germination rate, phytotoxicity symptoms, and biomass of the treated groups to the control group to determine the herbicidal efficacy at different concentrations.

Nematicide Efficacy Bioassay

This laboratory bioassay is used to evaluate the nematicidal activity of **Metam-sodium**.

- **Nematode Culture:** Maintain a healthy culture of the target plant-parasitic nematode species.

- **Soil Treatment:** Prepare soil samples treated with different concentrations of **Metam-sodium**, including an untreated control.
- **Nematode Inoculation:** Inoculate a known number of nematodes into each soil sample.
- **Incubation:** Incubate the soil samples under controlled conditions for a specific period (e.g., 24-72 hours).
- **Nematode Extraction:** Extract the nematodes from the soil samples using a standard extraction technique (e.g., Baermann funnel or centrifugal flotation).
- **Viability Assessment:** Count the number of live and dead nematodes under a microscope. Criteria for determining death may include lack of movement upon probing with a fine needle.
- **Data Analysis:** Calculate the percentage of nematode mortality for each treatment concentration and compare it to the control to determine the nematicidal efficacy.

Conclusion

Metam-sodium and its primary derivative, MITC, are potent biocides with a broad spectrum of activity against fungi, bacteria, weeds, and nematodes. Their mechanism of action, centered on the disruption of essential enzymatic functions through interaction with sulfhydryl groups, makes them effective but non-selective. While highly effective for soil sterilization in agricultural settings, the toxicological profile of **Metam-sodium**, including its genotoxicity, carcinogenicity, and developmental toxicity, necessitates careful handling and risk assessment. The provided experimental protocols offer standardized methods for the continued evaluation of the biological activities of these and other related compounds.

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